Molecular Weight and Formula Differentiation from N-Benzyl Acetamide Analogs
The target compound (C22H24N2OS, MW 364.5) differs from the N-benzyl acetamide analogs (e.g., C17H16N2OS, MW 296.4) reported as SARS-CoV-2 RdRp inhibitors [1] by a larger N-cyclopentyl substituent and an additional benzyl group on the indole nitrogen, resulting in a >68 Da increase in molecular weight. This structural divergence is expected to alter lipophilicity, steric bulk, and target binding, though no direct comparative data exist.
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW 364.5 g/mol; C22H24N2OS |
| Comparator Or Baseline | N-benzyl-2-(1H-indol-3-ylsulfanyl)acetamide; MW 296.4 g/mol; C17H16N2OS |
| Quantified Difference | ΔMW = 68.1 g/mol; ΔC5H8 |
| Conditions | Calculated from chemical structure |
Why This Matters
Molecular weight and formula differences signal distinct physicochemical properties, which can impact solubility, permeability, and biological activity, thus justifying procurement of the specific compound rather than a lighter analog.
- [1] Zhang, G.-N.; Zhao, J.; Wang, M.; Wang, Y.; et al. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. Eur. J. Med. Chem. 2021, 223, 113641. View Source
